N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14770209
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-23-18-8-4-3-6-15(18)14-20(23)21(25)22-17-7-5-9-19-16(17)10-11-24(19)12-13-26-2/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
| Standard InChI Key | MNSARMVYVSNBLE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Introduction
Chemical Identity and Structural Features
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide belongs to the indole alkaloid class, featuring two indole rings connected via a carboxamide bridge. The IUPAC name explicitly defines its structure:
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1-Methyl-1H-indole-2-carboxamide forms the base structure.
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The carboxamide group at position 2 links to 1-(2-methoxyethyl)-1H-indol-4-yl, a modified indole with a methoxyethyl side chain at position 1 and connectivity at position 4.
The SMILES notation for this compound is CN1C=CC2=C(C=CC=C21)C(=O)NC3=CN(CCOC)C4=CC=CC=C43, reflecting its bicyclic framework and substituents . Key structural elements include:
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Indole cores: Both rings exhibit aromaticity, with the methyl group at position 1 of the first indole enhancing steric bulk.
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Methoxyethyl side chain: Introduces polarity and potential hydrogen-bonding capacity.
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Carboxamide linker: Facilitates interactions with biological targets via hydrogen bonding.
Table 1: Comparative Analysis of Indole Carboxamide Isomers
Synthesis and Chemical Reactivity
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide likely follows multi-step protocols analogous to those used for its isomers. A proposed route involves:
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Alkylation of indole: Introduction of the methoxyethyl group via nucleophilic substitution on 4-nitroindole, followed by reduction to the amine.
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Carboxamide formation: Coupling the modified indole-4-amine with 1-methyl-1H-indole-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt).
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Purification: Chromatographic techniques to isolate the positional isomer.
Critical challenges include regioselectivity control and minimizing byproducts from competing reaction pathways. The methoxyethyl group’s electron-donating effects may direct electrophilic substitutions to specific indole positions, complicating synthesis .
Physicochemical Properties
While experimental data for the 2-carboxamide isomer is sparse, predictions based on computational models and analog studies suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxamide and methoxy groups.
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LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, requiring storage at neutral pH.
Biological Activity and Mechanisms
Indole carboxamides are renowned for their diverse pharmacological profiles. Although direct studies on the 2-carboxamide variant are lacking, inferences from structurally related compounds suggest potential activities:
Enzyme Inhibition
The carboxamide group may act as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites. For example, 4-carboxamide analogs inhibit kinases such as JAK2 and Aurora B, which are implicated in cancer . The 2-carboxamide’s distinct stereochemistry could modulate selectivity for similar targets.
Anti-Inflammatory Effects
Indole derivatives often suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6). The methoxyethyl side chain in this compound may enhance solubility in inflammatory microenvironments, improving efficacy.
Applications and Future Directions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide holds promise in:
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Oncology: As a kinase inhibitor lead compound.
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Neurology: For modulating serotonin signaling pathways.
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Infectious Disease: Targeting microbial enzymes through carboxamide-mediated interactions.
Table 2: Research Priorities for the 2-Carboxamide Isomer
| Research Area | Objectives | Methodologies |
|---|---|---|
| Target Identification | Map binding partners via proteomics | Affinity chromatography, MS |
| SAR Studies | Optimize substituents for potency | Synthetic diversification |
| In Vivo Testing | Assess pharmacokinetics and toxicity | Rodent models, HPLC-MS analysis |
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